![molecular formula C6H7BrN2O B2508455 5-bromo-1-ethyl-1H-pyrimidin-2-one CAS No. 17758-32-6](/img/structure/B2508455.png)
5-bromo-1-ethyl-1H-pyrimidin-2-one
Overview
Description
“5-bromo-1-ethyl-1H-pyrimidin-2-one” is a chemical compound with the molecular formula C6H7BrN2O . It is also known by other names such as “5-Bromo-2 (1H)-pyrimidinone”, “5-Bromo-2-hydroxypyrimidine”, and "5-Bromo-2-pyrimidinol" .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-ethyl-1H-pyrimidin-2-one” can be represented as a 2D or 3D model . The compound has a molecular weight of 203.039.Scientific Research Applications
- Organic Synthesis Precursor 5-Bromo-1-ethyl-1H-pyrimidin-2-one serves as a valuable precursor in organic synthesis. Researchers have explored its use in constructing various functionalized pyrimidine derivatives. For instance, it has been employed to synthesize compounds like 3-ethoxy-5-fluoro-2-methyl-1H-pyrimidin-4-one through cyclization reactions.
- Derivatives of this compound have shown promise as antiviral agents. For instance:
- Researchers have evaluated imidazole-containing compounds (including those derived from 5-bromo-1-ethyl-1H-pyrimidin-2-one) for their antioxidant properties. These compounds exhibited scavenging potential comparable to ascorbic acid .
- Specific indole derivatives, such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic effects .
- Indole derivatives, including those containing the pyrimidinone scaffold, are biologically relevant. The indole nucleus appears in various synthetic drug molecules and natural compounds. For example, indole-3-acetic acid is a plant hormone derived from tryptophan degradation .
Antiviral Activity
Antioxidant Potential
Anti-Inflammatory and Analgesic Activities
Biological Relevance
Medicinal Chemistry Exploration
properties
IUPAC Name |
5-bromo-1-ethylpyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZRZZYAKNHTBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=NC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-pyrimidin-2-one |
Synthesis routes and methods
Procedure details
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